6-Methyl-4-nitro-1H-indole
Overview
Description
6-Methyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
6-Methyl-4-nitro-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the environment can affect the vibrational characteristics of similar compounds .
Biochemical Analysis
Biochemical Properties
6-Methyl-4-nitro-1H-indole, like other indoles, can interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions within the cell
Cellular Effects
Indole derivatives, including this compound, have been shown to exhibit various biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other indoles, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives, including this compound, are involved in the metabolism of tryptophan . They interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
The synthesis of 6-Methyl-4-nitro-1H-indole typically involves the nitration of 6-methylindole. One common method includes the reaction of 6-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
6-Methyl-4-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating effect of the methyl group.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-4-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methyl-4-nitro-1H-indole can be compared with other indole derivatives such as:
3-Methyl-4-nitro-1H-indole: Similar in structure but with the methyl group at the 3-position.
4-Nitro-1H-indole: Lacks the methyl group, which affects its reactivity and biological activity.
6-Methyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the combination of the methyl and nitro groups, which influence its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-methyl-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWEBNSAPAUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646466 | |
Record name | 6-Methyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880086-93-1 | |
Record name | 6-Methyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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